5-Isopropoxy-3-methylpyridin-2-amine
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Overview
Description
5-Isopropoxy-3-methylpyridin-2-amine is a chemical compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features an isopropoxy group at the 5-position, a methyl group at the 3-position, and an amine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-3-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with an appropriate arylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out in a solvent mixture of 1,4-dioxane and water under reflux conditions at 90°C for 18 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
5-Isopropoxy-3-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 5-Isopropoxy-3-methylpyridin-2-amine.
2-Methyl-5-nitropyridine: Another pyridine derivative with different functional groups.
3-Amino-5-methylpyridine: A compound with similar structural features but lacking the isopropoxy group.
Uniqueness
This compound is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-6(2)12-8-4-7(3)9(10)11-5-8/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
UYHXYISXPLEOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)OC(C)C |
Origin of Product |
United States |
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